

An In-depth Technical Guide to the Synthesis and Purification of Eliglustat-d15

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of **Eliglustat-d15**, a deuterated analog of the glucosylceramide synthase inhibitor, Eliglustat.[1] Due to its increased mass, **Eliglustat-d15** serves as an ideal internal standard for pharmacokinetic and metabolic studies of Eliglustat, allowing for precise quantification in biological matrices.[2][3] This document outlines the synthetic pathway, details experimental protocols, and presents relevant data in a clear and structured format.

Synthetic Strategy

The most plausible and efficient synthetic route to **EligIustat-d15** involves a convergent synthesis strategy. This approach consists of two key stages:

- Synthesis of the non-deuterated chiral amine precursor: (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][2][4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol.
- Synthesis of the deuterated acylating agent: Octanoyl-d15 chloride.
- Coupling of the chiral amine with the deuterated acyl chloride to yield the final product,
 Eliglustat-d15.

This strategy allows for the introduction of the deuterium label at a late stage in the synthesis, maximizing efficiency and minimizing the potential for isotopic scrambling.

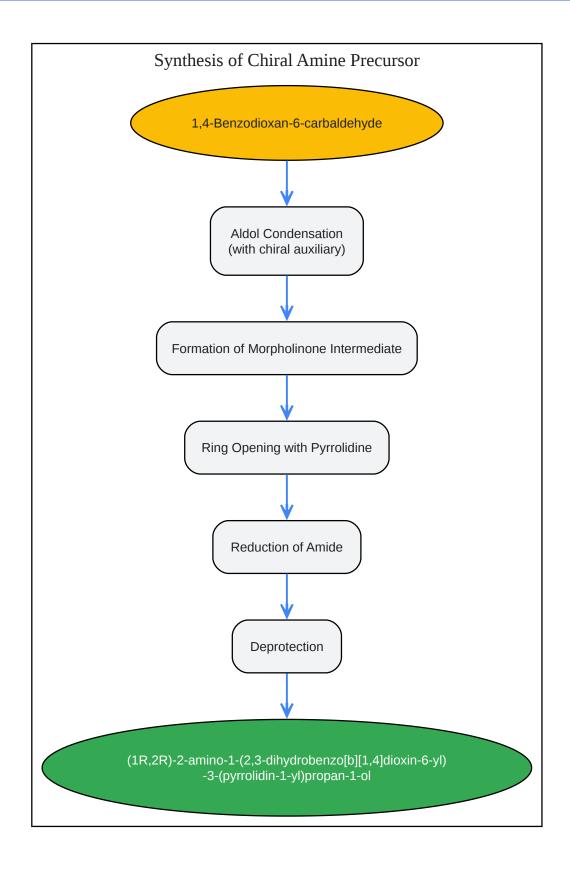


Experimental Protocols Synthesis of (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol

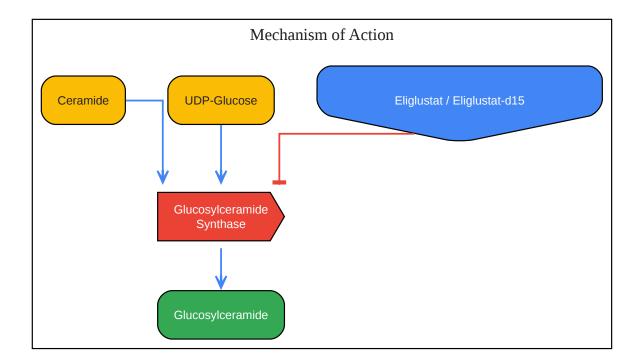
Multiple synthetic routes for the chiral amine precursor of Eliglustat have been reported. A common approach, which is adaptable for laboratory and potential scale-up, is outlined below. This multi-step synthesis begins with commercially available starting materials.

A generalized workflow for the synthesis of the chiral amine precursor is depicted in the following diagram:

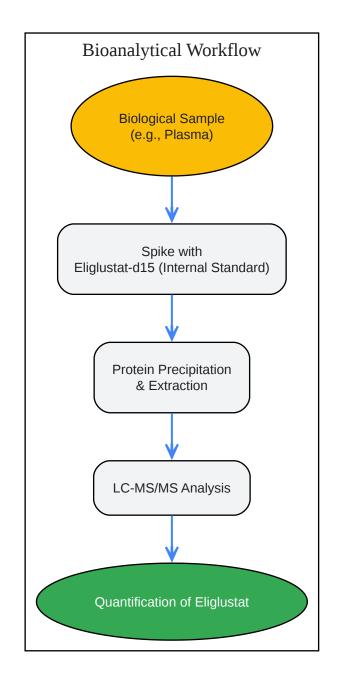












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